LogP Differentiation: 2-Methyl-3-trifluoroacetyl-1H-pyrrole Exhibits Optimal Intermediate Lipophilicity Between 2-Methylpyrrole and N-Ethyl Trifluoroacetyl Analogs
The target compound possesses a calculated LogP of 2.07 [1], which is approximately 0.9–1.0 units higher than unsubstituted 2-methylpyrrole (LogP 1.10–1.21 [2][3]) and 0.54 units higher than its non-fluorinated 3-acetyl analog (LogP 1.53 [4]). This intermediate lipophilicity is strategically valuable for medicinal chemistry, as it avoids the excessive polarity of 2-methylpyrrole while remaining 0.49 units less lipophilic than the N-ethyl trifluoroacetyl derivative (LogP 2.56 [5]), thereby preserving aqueous solubility and membrane permeability balance.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.07 (ALogP) |
| Comparator Or Baseline | 2-Methylpyrrole (1.10–1.21); 3-Acetyl-2-methylpyrrole (1.53); 1-Ethyl-3-trifluoroacetyl-2-methylpyrrole (2.56) |
| Quantified Difference | Δ = +0.86–0.97 vs. 2-methylpyrrole; Δ = +0.54 vs. 3-acetyl analog; Δ = –0.49 vs. N-ethyl analog |
| Conditions | Predicted values from ALogPS / ChemAxon |
Why This Matters
Lipophilicity directly influences drug-like properties (solubility, permeability, metabolic stability); selecting a compound with a LogP near 2.0 is often ideal for oral bioavailability, whereas more polar or more lipophilic analogs may compromise pharmacokinetic profiles.
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- [2] FoodB. 2-Methylpyrrole (FDB011114). http://foodb.ca/compounds/FDB011114. View Source
- [3] ChemSrc. 2-Methylpyrrole (CAS 636-41-9). https://m.chemsrc.com/cas/636-41-9_1178347.html. View Source
- [4] Molbase. 3-Acetyl-2-methylpyrrole (CAS 6009-46-7). https://baike.molbase.cn/cidian/2323282. View Source
- [5] Molbase. 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone (CAS 144219-84-1). https://www.yybyy.com/cas/144219-84-1.html. View Source
